molecular formula C21H25NO4 B11320383 N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11320383
M. Wt: 355.4 g/mol
InChI Key: XDAKGJNGUIQJQW-UHFFFAOYSA-N
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Description

N-Isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound characterized by a fused furochromen core (a furan ring condensed with a chromene system) substituted with methyl groups at positions 2, 3, and 5, and a 7-oxo functional group. The propanamide side chain terminates in an isobutyl group, distinguishing it from structurally related analogs. Its molecular weight is approximately 433.46 g/mol, consistent with analogs reported in the literature .

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-methylpropyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H25NO4/c1-11(2)10-22-20(23)7-6-15-13(4)17-8-16-12(3)14(5)25-18(16)9-19(17)26-21(15)24/h8-9,11H,6-7,10H2,1-5H3,(H,22,23)

InChI Key

XDAKGJNGUIQJQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furochromen core, followed by the introduction of the isobutyl and propanamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide and related compounds are summarized below:

Structural Analogues

Table 1: Structural Comparison of Furochromen Propanamide Derivatives
Compound Name Substituent on Amide Nitrogen Key Structural Features Biological Target/Activity
N-Isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (Target Compound) Isobutyl (-CH2CH(CH3)2) 2,3,5-Trimethyl furochromen core; 7-oxo group; propanamide linker Cathepsin L inhibition (predicted)
N-(2-(1H-Imidazol-4-yl)Ethyl)-3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP) 2-(1H-Imidazol-4-yl)ethyl 3,5-Dimethyl furochromen core; imidazole-containing side chain Cathepsin L inhibitor (IC50 not reported)
N-(1,3-Benzodioxol-5-ylMethyl)-3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide 1,3-Benzodioxol-5-ylmethyl Benzodioxole aromatic substituent; same core as target compound Synthetic intermediate; activity unknown
N-(4-Methylbenzyl)-3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide 4-Methylbenzyl Methyl-substituted benzyl group; hydrophobic side chain Undisclosed biological activity
Key Observations :
  • Substituent Diversity: The amide nitrogen substituent varies significantly, influencing hydrophobicity (e.g., isobutyl vs.
  • Core Modifications : NFP lacks the 2-methyl group present in the target compound, which may alter steric interactions with enzyme active sites .

Functional Analogues

Table 2: Comparison with Non-Amidated Derivatives
Compound Name Functional Group Key Differences from Target Compound Biological Relevance
3-(3,5-Dimethyl-7-Oxo-7H-Furo[3,2-g]Chromen-6-yl)Propanoic Acid Propanoic acid (-COOH) Carboxylic acid instead of amide; no isobutyl group Potential for ionic interactions; lower lipophilicity
MFCMP* Schiff base linker Furochromen linked to pyridine via imine bond Photosensitivity studies

*MFCMP: 1-{[(4-Methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Key Observations :
  • Amide vs.
  • Schiff Base Derivatives : MFCMP’s imine linkage introduces photochemical properties absent in the target compound .
Key Observations :
  • Thermal Stability : High melting points (e.g., 180–182°C for butyramide derivatives) indicate robust crystalline structures .

Biological Activity

N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound characterized by its complex structure that incorporates a furochromone moiety. This compound's unique chemical properties stem from the presence of an isobutyl group and an amide functional group. The biological activity of this compound is of significant interest due to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.4 g/mol

The compound features a furochromone framework, which is known for its diverse biological activities, including antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds similar to N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exhibit notable antioxidant properties. The furochromone structure contributes to the scavenging of free radicals, which can mitigate oxidative stress in biological systems.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. For instance, studies have shown that related compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Cancer Research

The biological activity of N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide extends to its cytotoxic effects on cancer cell lines. In vitro studies suggest that similar compounds can induce apoptosis in human promyelocytic leukemia cells (HL-60), with mechanisms involving the modulation of key regulatory proteins such as Bcl-2 and p21^WAF-1 .

Structure-Activity Relationship (SAR)

The structure of N-isobutyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide allows for specific interactions with biological targets. The presence of the trimethyl and oxo groups enhances its binding affinity and biological reactivity. Comparative studies with structurally similar compounds have provided insights into the relationship between chemical structure and biological activity.

Compound NameStructure FeaturesBiological Activity
6-MethylcoumarinCoumarin backboneAntioxidant
7-HydroxyflavoneFlavonoid structureAntimicrobial
4-HydroxycoumarinCoumarin derivativeAnticoagulant

Case Studies

  • Anticancer Potential : A study explored the effects of N-isobutyl derivatives on cancer cell lines, revealing significant cytotoxicity attributed to apoptosis induction .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of related compounds against Mycobacterium tuberculosis, demonstrating a MIC value of 40 µg/mL .

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